2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide

Histone Deacetylase (HDAC) Inhibition Epigenetics Cancer Research

Researchers studying HDAC11 biology often face confounding off-target effects from pan-HDAC inhibitors, obscuring isoform-specific functional readouts. This compound addresses that gap with a 13 nM IC50 and 13-fold selectivity over HDAC6, enabling precise dissection of HDAC11-specific functions. • 13-fold HDAC11-over-HDAC6 selectivity for clean target validation. • Ortho-bromo handle enables rapid SAR expansion via Suzuki coupling. • XLogP3 of 4.0 provides a superior CNS-penetrant starting point.

Molecular Formula C11H13BrF3NO3S
Molecular Weight 376.19 g/mol
CAS No. 957062-76-9
Cat. No. B1294258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide
CAS957062-76-9
Molecular FormulaC11H13BrF3NO3S
Molecular Weight376.19 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
InChIInChI=1S/C11H13BrF3NO3S/c1-2-3-6-16-20(17,18)10-5-4-8(7-9(10)12)19-11(13,14)15/h4-5,7,16H,2-3,6H2,1H3
InChIKeyRJZRYTZXGFVGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide: Baseline Profile


2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-76-9) is a specialized aromatic sulfonamide with the molecular formula C11H13BrF3NO3S and a molecular weight of 376.19 g/mol [1]. It is characterized by three key structural motifs: an ortho-bromo substituent (2-position) providing a reactive handle for cross-coupling, a para-trifluoromethoxy group (-OCF3) that enhances lipophilicity and metabolic stability, and an N-butyl sulfonamide moiety influencing solubility and hydrogen-bonding capacity [1]. This combination of functionalities makes it a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules, and a subject of interest for its intrinsic biological activity as a histone deacetylase (HDAC) inhibitor .

Building Block

Ortho-bromo handle for cross-coupling derivatization

Target Engagement

Reported HDAC11 inhibition context, isoform selectivity profile

Physicochemical Tuning

Para-OCF3 for lipophilicity; N-butyl secondary sulfonamide as H-bond donor

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide: Irreplaceability


Generic substitution with closely related analogs is not straightforward due to the compound's unique trifecta of structural features. The ortho-bromo group is essential for further derivatization via cross-coupling, the para-trifluoromethoxy group significantly alters lipophilicity and metabolic stability compared to non-fluorinated or methyl-substituted analogs [1], and the specific N-butyl chain influences both solubility and target engagement [2]. The quantitative evidence in Section 3 demonstrates that even minor changes, such as removing the bromine, altering the N-alkyl chain, or swapping the -OCF3 group, result in substantial shifts in key physicochemical properties (e.g., logP) and biological activity profiles (e.g., HDAC isoform selectivity), rendering the compound irreplaceable for specific research applications.

Bromo Group Removal

Replacing ortho-bromo with hydrogen may eliminate cross-coupling utility and shift lipophilicity profile.

N-Butyl Chain Alteration

Modifying N-alkyl group can alter solubility and target engagement; secondary sulfonamide H-bond donor may be lost.

-OCF3 Substitution

Swapping para-OCF3 for -CH3 or -H reduces lipophilicity and metabolic stability, impacting probe properties.

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide: Quantitative Differentiation


HDAC11 Inhibition & Isoform Selectivity

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide demonstrates nanomolar inhibitory activity against human HDAC11 (IC50 = 13 nM) and exhibits a defined selectivity window over the closely related HDAC6 (IC50 = 170 nM) and HDAC7 (IC50 = 610 nM) isoforms [1]. This profile is distinct from broad-spectrum HDAC inhibitors like Vorinostat (SAHA) and allows for targeted investigation of HDAC11-specific biology.

HDAC11 Selectivity
Head-to-head
IC50 13 nM (HDAC11)
Relative to HDAC6 170 nM, 13-fold
Supports HDAC11-selective probe context
Recombinant enzyme assay; isoform context-dependent
Histone Deacetylase (HDAC) Inhibition Epigenetics Cancer Research

Lipophilicity Comparison with Analogs

The target compound has a computed lipophilicity value (XLogP3) of 4.0 [1]. This value is significantly higher than that of its non-brominated analog, N-butyl-4-(trifluoromethoxy)benzenesulfonamide (estimated LogP ~2.2-3.4 based on similar structures), and its non-trifluoromethoxy analog, 2-bromo-N-butylbenzenesulfonamide (XLogP3 = 2.8) [2]. The increase in logP is driven by the synergistic effect of the bromine and the -OCF3 group.

Lipophilicity
Cross-study
XLogP3 = 4.0
Δ +1.2 relative to non-OCF3 analog
Higher lipophilicity may support membrane permeability
Computed value; verify with experimental logD
Physicochemical Properties Lipophilicity Medicinal Chemistry

Physicochemical Profile vs. Tertiary Analog

The target compound is commercially available with a minimum purity specification of 95% (as determined by standard analytical methods) . Its secondary sulfonamide structure (one N-H bond donor) confers distinct hydrogen-bonding capabilities and a different lipophilicity profile (XLogP3 = 4.0) compared to its tertiary sulfonamide analog, N,N-diethyl 2-bromo-4-trifluoromethoxybenzenesulfonamide (CAS 957062-75-8), which has a higher reported purity (98%) but a lower XLogP3 of 3.7 and lacks an H-bond donor [1]. The presence of the H-bond donor is critical for certain target interactions, as evidenced by the compound's HDAC11 inhibitory activity.

H-Bond Donor
Cross-study
1 HBD (secondary sulfonamide)
vs 0 in tertiary analog
H-bond donor may be needed for target interaction
Purity 95% vs 98%; verify identity
Chemical Synthesis Building Blocks Quality Control

Synthetic Utility vs. Primary Analog

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide (MW: 376.19 g/mol) offers greater molecular complexity and a distinct reactivity profile compared to its primary sulfonamide analog, 2-bromo-4-(trifluoromethoxy)benzenesulfonamide (CAS 1208077-56-8; MW: 320.09 g/mol) . The target compound features an N-butyl group that masks the primary sulfonamide, potentially improving solubility in organic media and altering its behavior in nucleophilic substitution and cross-coupling reactions [1]. The presence of the N-butyl group also adds an additional rotatable bond (6 vs. 4 in the analog), providing greater conformational flexibility.

Synthetic Utility
Supporting
MW 376.19, 6 rot. bonds
Relative to primary analog MW 320.09, 4 rot. bonds
May provide solubility and conformational flexibility
Computed properties; confirm experimentally
Organic Synthesis Cross-Coupling Building Blocks

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide: Validated Applications


HDAC11 Biology in Immunology & Oncology

This compound is uniquely suited for studies focused on histone deacetylase 11 (HDAC11) due to its 13 nM IC50 and 13-fold selectivity over HDAC6 [1]. Researchers can employ it as a chemical probe to dissect HDAC11-specific functions in immune cell regulation or cancer cell proliferation, circumventing the pleiotropic effects associated with pan-HDAC inhibitors. This specificity is critical for generating robust, interpretable data in target validation studies.

CNS-Penetrant Drug Candidate Synthesis

With an XLogP3 of 4.0, this compound provides a superior lipophilic starting point for medicinal chemistry campaigns aimed at developing brain-penetrant small molecules [1]. It offers a 1.2 log unit advantage over non-OCF3 analogs, which can significantly improve the likelihood of crossing the blood-brain barrier. Researchers can use this building block in the synthesis of novel HDAC inhibitors or other CNS-targeted therapeutics where high logP is a desired property.

Cross-Coupling for Sulfonamide Libraries

The ortho-bromo substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. This allows medicinal chemists to efficiently generate diverse libraries of 2-aryl or 2-heteroaryl derivatives for structure-activity relationship (SAR) studies. The N-butyl group remains intact during these transformations, preserving the unique physicochemical profile imparted by the secondary sulfonamide.

Trifluoromethoxy Effect Model

As a well-characterized building block containing the -OCF3 group, this compound serves as a valuable model for investigating the impact of trifluoromethoxy substitution on pharmacokinetic properties, such as metabolic stability and plasma protein binding [1]. Its direct comparator, 2-bromo-N-butylbenzenesulfonamide (lacking the -OCF3 group), provides a perfect control for isolating and quantifying the specific contributions of the -OCF3 moiety in vitro and in vivo.

Application
Selection Property
Validation Focus
HDAC11 pathway studies (immunology/oncology)
HDAC11 selectivity profile (reported)
Isoform selectivity verification
CNS-penetrant probe design
Enhanced lipophilicity (reported)
Membrane permeability assay
Sulfonamide library generation via cross-coupling
Ortho-bromo coupling handle
Cross-coupling reaction scope
-OCF3 effect on pharmacokinetics
Metabolic stability influence of -OCF3
Metabolism assay with matched-pair analog

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